molecular formula C12H11N3O2 B2722790 N-(5-aminopyridin-2-yl)-3-hydroxybenzamide CAS No. 1094425-84-9

N-(5-aminopyridin-2-yl)-3-hydroxybenzamide

Cat. No.: B2722790
CAS No.: 1094425-84-9
M. Wt: 229.239
InChI Key: LGCSEVVIXLUSOZ-UHFFFAOYSA-N
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Description

N-(5-aminopyridin-2-yl)-3-hydroxybenzamide is a compound that belongs to the class of heterocyclic aromatic amides This compound features a pyridine ring substituted with an amino group at the 5-position and a benzamide moiety substituted with a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-aminopyridin-2-yl)-3-hydroxybenzamide typically involves the coupling of 5-aminopyridine-2-carboxylic acid with 3-hydroxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-aminopyridin-2-yl)-3-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Hydrogen gas with a palladium catalyst at room temperature and atmospheric pressure.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of N-(5-aminopyridin-2-yl)-3-benzoylbenzamide.

    Reduction: Formation of N-(5-aminopyridin-2-yl)-3-aminobenzamide.

    Substitution: Formation of N-(5-aminopyridin-2-yl)-3-alkylbenzamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent due to its ability to modulate biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-aminopyridin-2-yl)-3-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biological pathway in which the enzyme is involved. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but may have different substituents, leading to variations in their chemical and biological properties.

    3-hydroxybenzamides: These compounds have a similar benzamide moiety but may lack the pyridine ring, resulting in different reactivity and applications.

Uniqueness

N-(5-aminopyridin-2-yl)-3-hydroxybenzamide is unique due to the presence of both the amino-substituted pyridine ring and the hydroxyl-substituted benzamide moiety. This combination of functional groups provides the compound with distinct chemical reactivity and potential for diverse applications in various scientific fields.

Properties

IUPAC Name

N-(5-aminopyridin-2-yl)-3-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-9-4-5-11(14-7-9)15-12(17)8-2-1-3-10(16)6-8/h1-7,16H,13H2,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCSEVVIXLUSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NC2=NC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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